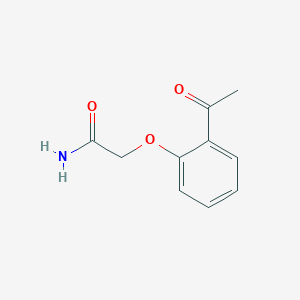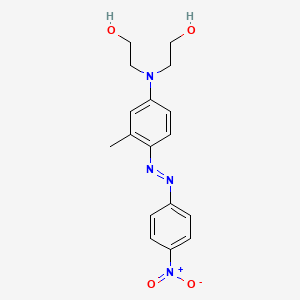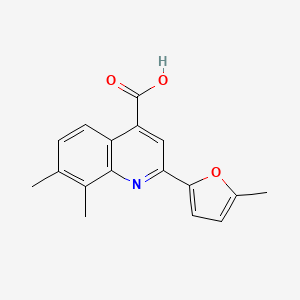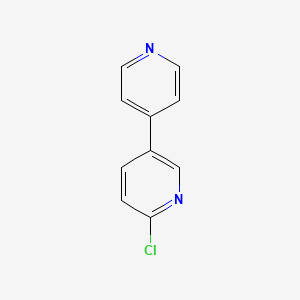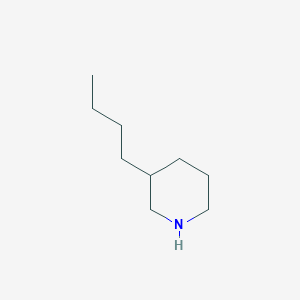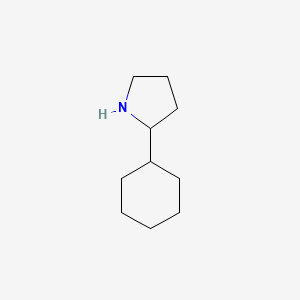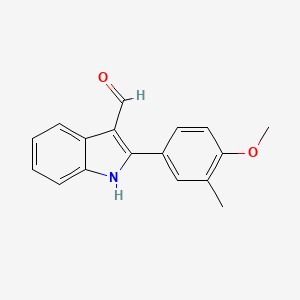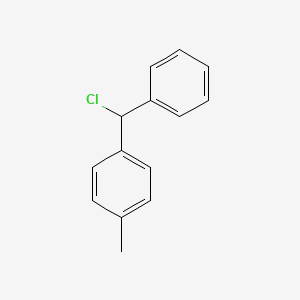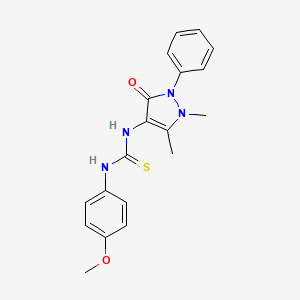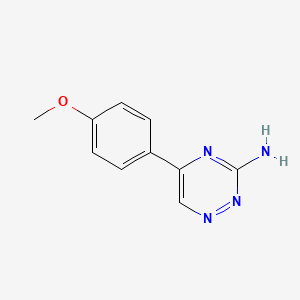
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring would be a methoxyphenyl group and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Summary of the Application
4-Methoxyphenyl derivatives have been used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Methods of Application or Experimental Procedures
The study involved the use of substituted imidazoles and indole derivatives. In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
Results or Outcomes
The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Summary of the Application
The compound 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was synthesized from 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione .
Methods of Application or Experimental Procedures
The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the desired compound .
Results or Outcomes
The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The yield of the reaction was 88% .
3. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
Summary of the Application
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their effects on the substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Methods of Application or Experimental Procedures
In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
Results or Outcomes
The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
4. Synthesis of 5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione
Summary of the Application
5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione is a compound that can be synthesized and used in various organic reactions .
Methods of Application or Experimental Procedures
The specific synthesis procedure for this compound is not provided in the search result .
Results or Outcomes
The compound has a molecular weight of 218.25 and a linear formula of CH3OC6H4C6H7(O)2 .
5. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
Summary of the Application
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their effects on the substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Methods of Application or Experimental Procedures
In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
Results or Outcomes
The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
6. Ultraviolet Filters for Cosmetic Applications
Summary of the Application
The chemical compound 2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine, also known as bemotrizinol (USAN), anisotriazine, or BEMT, is an oil-soluble broad-spectrum UV filter . It is commonly used in sunscreen products to absorb, reflect, and scatter ultraviolet (UV) radiation .
Methods of Application or Experimental Procedures
Bemotrizinol is approved to be used up to 10% in the EU and Australia and only up to 6% in Canada . It is often included in sunscreen formulations to provide effective sun protection .
Results or Outcomes
The use of bemotrizinol in sunscreens helps to reduce the occurrence of skin disorders caused by UV radiation, such as sunburn, skin aging, and cancer .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVNIXIUYNIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263040 | |
| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine | |
CAS RN |
65943-31-9 | |
| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65943-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




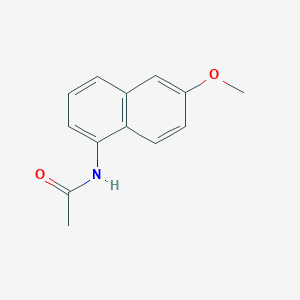
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)
